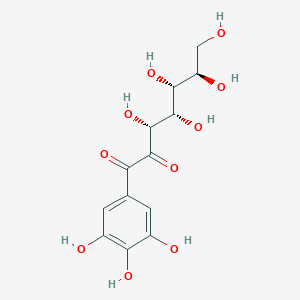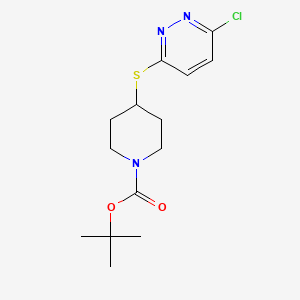![molecular formula C7H6N2S B13971491 1H-Pyrido[4,3-C][1,2]thiazine CAS No. 464928-82-3](/img/structure/B13971491.png)
1H-Pyrido[4,3-C][1,2]thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido[4,3-C][1,2]thiazine is a heterocyclic compound that features a fused ring system combining pyridine and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrido[4,3-C][1,2]thiazine can be synthesized through various methods. One common approach involves the annulation of the thiazine ring to a preformed pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones in the presence of a base can lead to the formation of the desired thiazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions: 1H-Pyrido[4,3-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
科学的研究の応用
1H-Pyrido[4,3-C][1,2]thiazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrido[4,3-C][1,2]thiazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
類似化合物との比較
1H-Pyrido[4,3-C][1,2]thiazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, and imidazo[2,1-b][1,3]thiazines.
Uniqueness: Unlike its analogs, this compound exhibits a unique combination of pyridine and thiazine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
464928-82-3 |
|---|---|
分子式 |
C7H6N2S |
分子量 |
150.20 g/mol |
IUPAC名 |
1H-pyrido[4,3-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-3-8-5-6-2-4-10-9-7(1)6/h1-5,9H |
InChIキー |
AXQQVYHZHBOKEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)

